2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester 2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1171923-45-7
VCID: VC8054419
InChI: InChI=1S/C18H18Cl2O3/c1-22-16-8-4-7-13(17(16)18(21)23-2)6-3-5-12-9-10-14(19)11-15(12)20/h4,7-11H,3,5-6H2,1-2H3
SMILES: COC1=CC=CC(=C1C(=O)OC)CCCC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C18H18Cl2O3
Molecular Weight: 353.2 g/mol

2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester

CAS No.: 1171923-45-7

Cat. No.: VC8054419

Molecular Formula: C18H18Cl2O3

Molecular Weight: 353.2 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester - 1171923-45-7

Specification

CAS No. 1171923-45-7
Molecular Formula C18H18Cl2O3
Molecular Weight 353.2 g/mol
IUPAC Name methyl 2-[3-(2,4-dichlorophenyl)propyl]-6-methoxybenzoate
Standard InChI InChI=1S/C18H18Cl2O3/c1-22-16-8-4-7-13(17(16)18(21)23-2)6-3-5-12-9-10-14(19)11-15(12)20/h4,7-11H,3,5-6H2,1-2H3
Standard InChI Key RSDUAHVHNXQXAF-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1C(=O)OC)CCCC2=C(C=C(C=C2)Cl)Cl
Canonical SMILES COC1=CC=CC(=C1C(=O)OC)CCCC2=C(C=C(C=C2)Cl)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • 2,4-Dichlorophenyl group: This aromatic ring with chlorine substituents at positions 2 and 4 contributes to electron-withdrawing effects, influencing reactivity and binding interactions.

  • Propyl chain: A three-carbon aliphatic linker that enhances molecular flexibility and modulates solubility.

  • 6-Methoxybenzoic acid methyl ester: The methoxy group at position 6 and the ester moiety at the carboxyl group introduce steric and electronic effects critical for enzymatic interactions.

The spatial arrangement of these groups is illustrated in the 3D conformational model, which shows how the dichlorophenyl and methoxybenzoate groups occupy distinct planes, potentially enabling multi-target interactions.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC18H18Cl2O3\text{C}_{18}\text{H}_{18}\text{Cl}_{2}\text{O}_{3}
Molecular Weight353.2 g/mol
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)Estimated 3.8–4.2

The high LogP value suggests significant lipophilicity, which may enhance membrane permeability but pose challenges for aqueous solubility.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves Fischer esterification:

  • Reactants: The corresponding benzoic acid derivative (2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid) and methanol.

  • Catalyst: Sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or p-toluenesulfonic acid (PTSA).

  • Conditions: Reflux at 80–100°C for 6–12 hours, yielding the ester with >85% purity.

The reaction mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol and subsequent dehydration.

Industrial-Scale Optimization

To enhance efficiency, continuous flow reactors are employed in industrial settings:

  • Advantages:

    • Precise temperature and pressure control.

    • Reduced reaction time (2–4 hours).

    • Scalability to kilogram-scale production.

A comparative analysis of batch vs. flow synthesis is provided below:

ParameterBatch ReactorFlow Reactor
Reaction Time8–12 hours2–4 hours
Yield78–85%88–92%
Purity85–90%93–97%
Energy ConsumptionHighModerate

These improvements highlight the industrial viability of this compound .

Biological Activity and Mechanism

Receptor Interactions

The dichlorophenyl group exhibits affinity for aryl hydrocarbon receptors (AhR), which regulate xenobiotic metabolism and immune responses. In vitro studies suggest that the compound acts as a partial agonist, modulating cytochrome P450 enzyme activity.

Enzyme Inhibition

Preliminary assays indicate inhibitory effects on COX-2 (Cyclooxygenase-2) with an IC50_{50} of 12.3 μM, comparable to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (IC50_{50} 8.7 μM). This activity is attributed to the methoxybenzoate moiety’s ability to occupy the COX-2 hydrophobic pocket.

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor in synthesizing analogs with enhanced bioactivity. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, which can be conjugated with amines to form amide derivatives.

Structure-Activity Relationship (SAR) Studies

Key structural modifications and their effects include:

ModificationEffect on Bioactivity
Replacement of Cl with FReduced COX-2 inhibition
Extension of propyl chainImproved AhR binding
Methoxy to ethoxyIncreased lipophilicity

These findings guide the design of next-generation derivatives .

Comparison with Structural Analogs

The compound’s uniqueness is evident when compared to related esters:

Compound NameKey Structural DifferenceBioactivity
2,4-Dihydroxy-6-propyl-benzoic acid methyl ester Hydroxy instead of methoxyAntioxidant properties
Methyl 2-(2,6-dichloro-3-methylanilino)benzoate Anilino substitutionAntipyretic activity

The presence of both chloro and methoxy groups in 2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester confers dual electron-withdrawing and donating effects, enabling multifunctional interactions .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s role in AhR-mediated pathways using CRISPR-edited cell lines.

  • Formulation Development: Address solubility limitations via nanoemulsion or liposomal encapsulation.

  • Toxicological Profiling: Assess chronic toxicity in rodent models to establish safety thresholds.

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